1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine
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Overview
Description
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with sulfonyl groups and a fluoro-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.
Attachment of the Fluoro-Methylphenyl Moiety: The fluoro-methylphenyl group is attached through a nucleophilic aromatic substitution reaction, often using a fluoro-methylphenyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.
Substitution: The fluoro-methylphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the fluoro-methylphenyl moiety may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine: Lacks the additional methylsulfonyl group.
3-(Methylsulfonyl)pyrrolidine: Lacks the fluoro-methylphenyl moiety.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)pyrrolidine: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-(4-fluoro-2-methylbenzenesulfonyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both sulfonyl groups and the fluoro-methylphenyl moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S2/c1-9-7-10(13)3-4-12(9)20(17,18)14-6-5-11(8-14)19(2,15)16/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXOCWPUYBSRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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